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Compound of Interest

Compound Name: SJF-8240

Cat. No.: B15542115 Get Quote

The c-MET receptor tyrosine kinase, encoded by the MET proto-oncogene, is a pivotal

regulator of cell growth, survival, and motility.[1] Dysregulation of the c-MET signaling pathway,

through mechanisms like protein overexpression, gene amplification, or activating mutations, is

a known driver in a variety of human cancers, including non-small cell lung cancer (NSCLC),

gastric cancer, and renal cell carcinoma.[2][3] This has established c-MET as a compelling

target for therapeutic intervention. SJF-8240 is a proteolysis-targeting chimera (PROTAC)

designed to induce the degradation of c-MET, offering an alternative therapeutic strategy to

traditional kinase inhibition.

This guide provides an objective comparison of SJF-8240's performance against c-MET,

including specific mutants, and contextualizes its potency with other c-MET-targeting

compounds. Detailed experimental protocols for key assays are provided to support the

presented data.

Mechanism of Action: SJF-8240 as a c-MET Degrader
SJF-8240 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome

system to eliminate the c-MET protein.[4] It comprises the multi-kinase inhibitor foretinib, which

binds to the c-MET kinase domain, connected via a linker to a ligand for the von Hippel-Lindau

(VHL) E3 ubiquitin ligase. This tripartite complex formation brings c-MET into proximity with the

E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[5]

This degradation-based approach contrasts with small molecule inhibitors that only block the

kinase function.
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Caption: Mechanism of SJF-8240-mediated c-MET degradation.

The c-MET Signaling Pathway
Upon binding its ligand, hepatocyte growth factor (HGF), the c-MET receptor dimerizes and

autophosphorylates key tyrosine residues in its cytoplasmic tail.[6] This activation creates

docking sites for various signaling proteins, initiating downstream cascades that drive

oncogenic processes.[1][7] Key pathways include:

PI3K/AKT Pathway: Primarily responsible for cell survival and proliferation.[1][8]

RAS/MAPK Pathway: A critical regulator of cell proliferation and differentiation.[8]

STAT3 Pathway: Implicated in transformation, tubulogenesis, and invasion.[1]
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Caption: Simplified c-MET signaling pathway.

Comparative Potency of SJF-8240
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SJF-8240 has demonstrated efficacy in degrading both wild-type and mutated forms of c-MET,

notably the exon-14-deleted variant (METex14Δ), which is a known oncogenic driver in

NSCLC.[4][9] However, recent studies have identified newer degraders with improved potency

and selectivity.

Quantitative Performance Data
The following table summarizes the available potency data for SJF-8240 and a key

comparator, 48-284, a more recently developed c-MET PROTAC.

Compound
Target / Cell
Line

Assay Type
Potency
Metric

Value Reference

SJF-8240

GTL16 (c-

MET

amplified)

Cell

Proliferation
IC50 66.7 nM [5]

SJF-8240

METex14Δ-

GFP

HEK293T

Protein

Degradation
DC50

2614 ± 115

nM
[10]

48-284

METex14Δ-

GFP

HEK293T

Protein

Degradation
DC50 144 ± 5 nM [10]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for

50% inhibition of a biological process (e.g., cell proliferation).

DC50 (Half-maximal degradation concentration): The concentration of a degrader that is

required to induce 50% degradation of a target protein.

The data indicates that while SJF-8240 is effective at inhibiting the proliferation of c-MET-

addicted cancer cells, the newer degrader 48-284 is significantly more potent (>15-fold) at

inducing the degradation of the METex14Δ mutant.[10] Furthermore, proteomics studies have

shown 48-284 to be more selective, degrading only 4 kinases compared to the 9 kinases

degraded by the foretinib-based SJF-8240.[10]
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Experimental Protocols
The assessment of c-MET inhibitors and degraders relies on a series of established

biochemical and cellular assays.

In Vitro c-MET Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of

recombinant c-MET.

Objective: To determine the IC50 of a compound against c-MET kinase activity.

Methodology:

Recombinant c-MET kinase domain (e.g., amino acids 956-1390) is incubated in a 96-well

plate.[11]

A kinase buffer solution containing ATP and a generic kinase substrate (e.g., poly-Glu,Tyr

4:1) is added.

The test compound (e.g., SJF-8240) is added at various concentrations.

The reaction is incubated at 30°C to allow for phosphorylation of the substrate.

A detection reagent (e.g., Kinase-Glo® MAX) is added, which measures the amount of

remaining ATP.[11] Luminescence is inversely proportional to kinase activity.

Luminescence is read on a plate reader, and the data is used to calculate the IC50 value.

Cellular c-MET Phosphorylation Assay (Western Blot)
This assay determines a compound's ability to inhibit c-MET signaling within a cellular context.

Objective: To assess the inhibition of c-MET autophosphorylation and downstream signaling

(p-AKT, p-ERK).

Methodology:
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Cancer cells with active c-MET signaling (e.g., Hs746T, GTL16) are seeded in culture

plates.

Cells are serum-starved for several hours to reduce basal signaling.[12]

Cells are pre-treated with the test compound at various concentrations for 2-4 hours.

Signaling is stimulated by adding HGF (e.g., 100 ng/mL) for 10-15 minutes (if the cell line

is not autocrine).[12]

Cells are lysed, and protein concentration is determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with primary antibodies specific for phosphorylated c-MET (e.g.,

p-Tyr1234/1235), total c-MET, p-AKT, total AKT, etc., followed by secondary antibodies.

Bands are visualized using chemiluminescence, and band intensity is quantified to

determine the reduction in phosphorylation.
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Caption: Workflow for a cellular phosphorylation assay.
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Protein Degradation Assay
This assay is specific for PROTACs and measures the reduction in total target protein levels.

Objective: To determine the DC50 and degradation kinetics of a PROTAC.

Methodology:

Cells expressing the target protein (e.g., METex14Δ-GFP in HEK293T cells) are seeded.

[10]

Cells are treated with the PROTAC (e.g., SJF-8240) at various concentrations for a

defined time course (e.g., 2, 4, 6, 8, 24 hours).

Method A (Western Blot): Cells are lysed at each time point, and total c-MET levels are

assessed by Western blot as described above. Band intensity is normalized to a loading

control (e.g., β-actin).

Method B (Live-Cell Imaging): If using a fluorescently tagged protein (e.g., MET-GFP), the

fluorescence intensity is monitored over time using a high-content imaging system.[10]

This allows for kinetic measurements like DT50 (time to 50% degradation).

To confirm proteasome-mediated degradation, a control group can be co-treated with a

proteasome inhibitor (e.g., MG132), which should rescue the degradation of the target

protein.[10]

Conclusion
SJF-8240 is a functional c-MET PROTAC degrader capable of inducing the degradation of

wild-type and oncogenic mutant c-MET, leading to the inhibition of proliferation in c-MET-

dependent cancer cells.[4] While it represents a valid tool for research, comparative data

shows that newer c-MET degraders, such as 48-284, exhibit superior potency and selectivity,

particularly against the clinically relevant METex14Δ mutant.[10] The choice of a c-MET

degrader for research or therapeutic development should consider these performance

differences. The experimental protocols outlined in this guide provide a framework for the

continued evaluation and comparison of novel c-MET-targeting agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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